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molecular formula C12H10FNO2 B8518214 (5-Fluoro-quinolin-6-yl)-acetic acid methyl ester

(5-Fluoro-quinolin-6-yl)-acetic acid methyl ester

Cat. No. B8518214
M. Wt: 219.21 g/mol
InChI Key: LZRDQCPWABMUCB-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

(5-Fluoro-quinolin-6-yl)-acetic acid tert-butyl ester (5 g, 19 mmol) in 25 ml of aq. NaOH (4N) was heated to reflux for 4 h. The mixture was washed with ethyl acetate and the aqueous layer was acidified to pH 5 with conc. HCl. The resulting precipitate was collected and washed with water and dried in vacuo to return (5-fluoro-quinolin-6-yl)-acetic acid. To this solid was added conc.H2SO4 (1.2 ml) and MeOH (20 ml) and the solution heated to reflux for 6 h. After cooling the solvent was removed in vacuo and the residue purified by flash column chromatography to return the title compound (2.0 g 48%).
Name
(5-Fluoro-quinolin-6-yl)-acetic acid tert-butyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[CH2:7][C:8]1[C:9]([F:18])=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][CH:12]=[CH:11]2)(C)(C)C>[OH-].[Na+]>[CH3:1][O:5][C:6](=[O:19])[CH2:7][C:8]1[C:9]([F:18])=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][CH:12]=[CH:11]2 |f:1.2|

Inputs

Step One
Name
(5-Fluoro-quinolin-6-yl)-acetic acid tert-butyl ester
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC=1C(=C2C=CC=NC2=CC1)F)=O
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
WASH
Type
WASH
Details
The mixture was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
ADDITION
Type
ADDITION
Details
To this solid was added conc
TEMPERATURE
Type
TEMPERATURE
Details
H2SO4 (1.2 ml) and MeOH (20 ml) and the solution heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash column chromatography

Outcomes

Product
Name
Type
Smiles
COC(CC=1C(=C2C=CC=NC2=CC1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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